

An In-Depth Technical Guide to 4-APC Hydrobromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-APC hydrobromide*

Cat. No.: *B2723375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-APC hydrobromide, scientifically known as 2-(4-aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide, is a specialized chemical reagent primarily utilized as a highly sensitive and selective derivatizing agent for aldehydes. Its unique structure, incorporating a reactive aniline moiety and a permanently charged quaternary ammonium group, makes it particularly effective for the analysis of aldehydes in complex biological matrices using mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and application of **4-APC hydrobromide**.

Chemical Structure and Properties

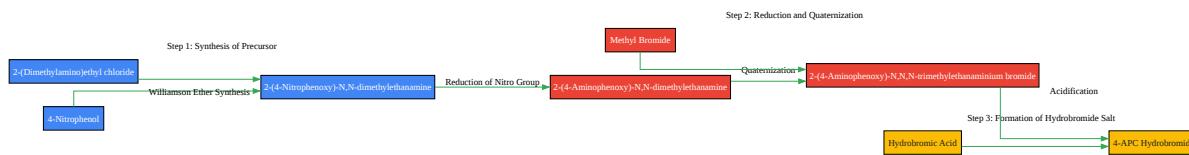
4-APC hydrobromide is a dibromide salt with the chemical formula $C_{11}H_{20}Br_2N_2O$. The structure features a p-aminophenoxy group linked via an ethyl spacer to a trimethylammonium cation. The positive charge on the quaternary ammonium group enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), while the aniline functional group provides a reactive site for the selective derivatization of aldehydes.

Table 1: Chemical and Physical Properties of **4-APC Hydrobromide**

Property	Value	Source
Chemical Name	2-(4-aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide	N/A
Synonyms	4-APC, 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide	[1]
CAS Number	1076196-38-7	N/A
Molecular Formula	C ₁₁ H ₂₀ Br ₂ N ₂ O	[1]
Molecular Weight	356.10 g/mol	[1]
Appearance	Solid (form not specified)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Note: Experimental physical property data such as melting point, boiling point, and solubility are not readily available in published literature. These properties would need to be determined empirically.

Spectroscopic Data


Detailed experimental spectroscopic data for **4-APC hydrobromide** is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

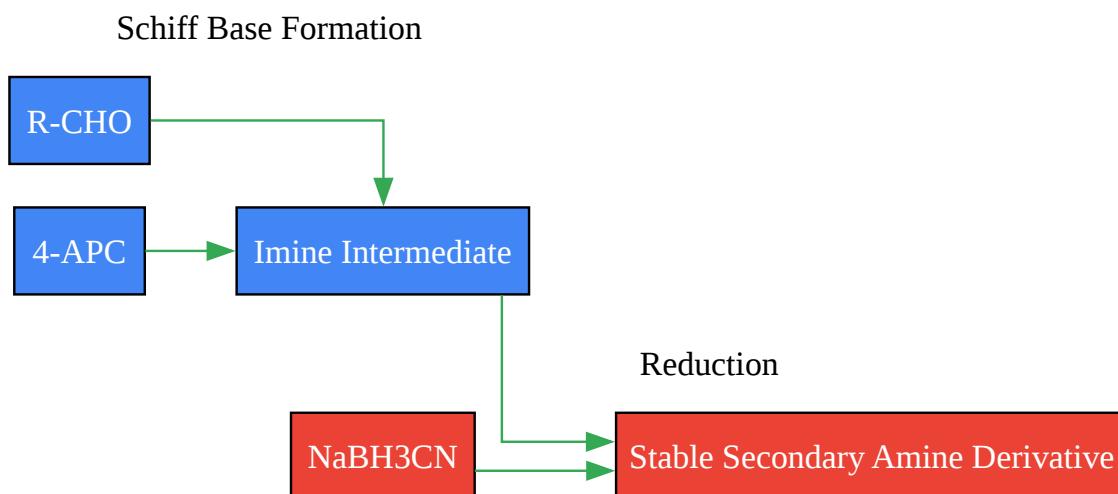
- **¹H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aminophenoxy group, the methylene protons of the ethyl spacer, and the methyl protons of the trimethylammonium group. The chemical shifts would be influenced by the electron-withdrawing nature of the quaternary ammonium group and the electron-donating amino group.

- FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, C-O stretching of the ether linkage, and vibrations associated with the quaternary ammonium group.
- Mass Spectrometry: In ESI-MS, **4-APC hydrobromide** would readily form a positive ion. Fragmentation patterns would likely involve cleavage of the ethyl spacer and loss of neutral molecules from the parent ion. The isotopic signature of bromine (^{79}Br and ^{81}Br) would be observable in the mass spectrum of fragments containing a bromide ion.

Synthesis of 4-APC Hydrobromide

The synthesis of **4-APC hydrobromide** involves a multi-step process, which can be adapted from the procedures described for similar derivatization agents. A general synthetic workflow is outlined below.

[Click to download full resolution via product page](#)


A generalized synthetic workflow for **4-APC hydrobromide**.

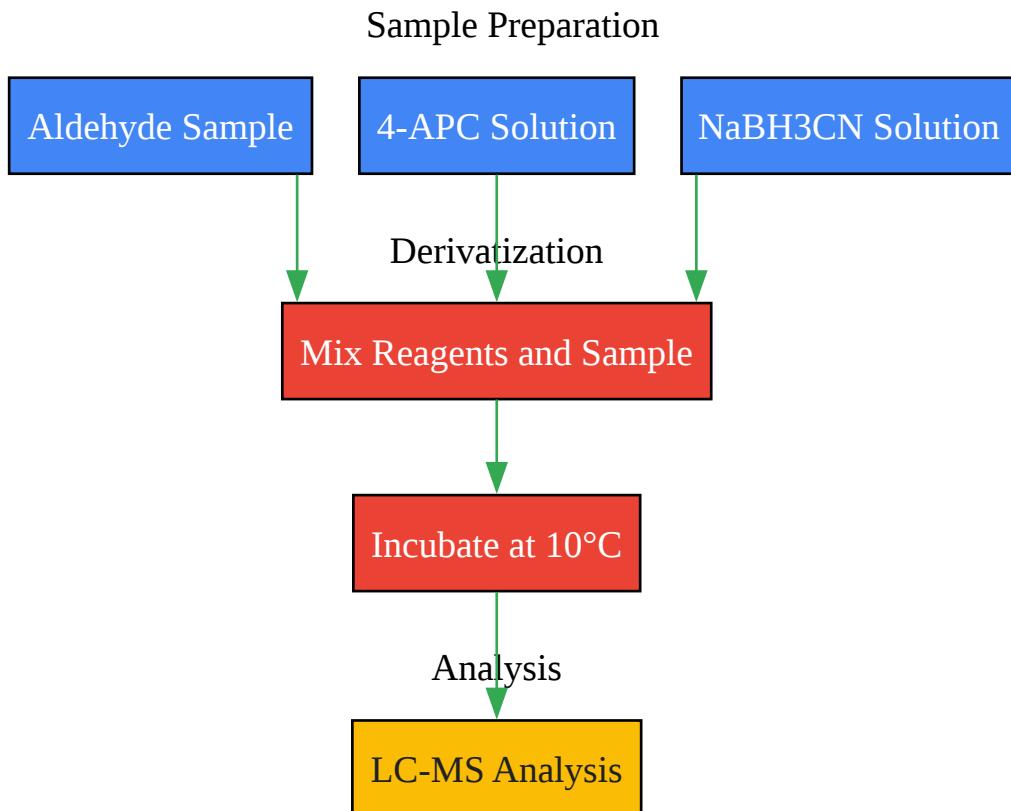
Experimental Protocol: Synthesis of the Precursor 2-(4-Aminophenoxy)ethyltrimethylammonium Bromide

A detailed experimental protocol for the synthesis of the immediate precursor to **4-APC hydrobromide** can be adapted from the literature. This involves the reaction of a suitably protected aminophenol with a trimethylaminoethyl halide, followed by deprotection.

Mechanism of Action and Experimental Protocol for Aldehyde Derivatization

The primary application of **4-APC hydrobromide** is the derivatization of aldehydes for enhanced detection by LC-MS. The reaction proceeds via the formation of a Schiff base (imine) between the aniline nitrogen of 4-APC and the carbonyl carbon of the aldehyde. This imine is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN), to form a stable secondary amine derivative.[2]

[Click to download full resolution via product page](#)


Reaction mechanism of 4-APC with an aldehyde.

Experimental Protocol: Aldehyde Derivatization for LC-MS Analysis

The following protocol is based on the method described by Eggink et al.[3][4]

- Reagent Preparation:

- Prepare a 2.5 mg/mL solution of **4-APC hydrobromide** in 150 mM ammonium acetate buffer (pH 5.7).
- Prepare a 0.75 mg/mL solution of sodium cyanoborohydride (NaBH₃CN) in methanol.
- Derivatization Reaction:
 - In a suitable vial, combine 200 µL of the **4-APC hydrobromide** solution, 50 µL of the NaBH₃CN solution, and 250 µL of the aldehyde-containing sample (e.g., in water or a biological matrix).[3]
 - Incubate the reaction mixture at a controlled temperature (e.g., 10 °C) for a sufficient time to ensure complete derivatization (typically 30 minutes to 5 hours, depending on the aldehyde).[4]
- LC-MS Analysis:
 - Following incubation, the sample can be directly injected into the LC-MS system for analysis.

[Click to download full resolution via product page](#)

Experimental workflow for aldehyde derivatization.

Conclusion

4-APC hydrobromide is a valuable tool for researchers and scientists in the field of metabolomics and biomarker discovery. Its tailored structure allows for the highly sensitive and selective detection of aldehydes in complex samples. While detailed physicochemical and spectroscopic data are not extensively documented in publicly available sources, the provided information on its synthesis and application protocols offers a solid foundation for its use in the laboratory. Further empirical characterization of its physical properties would be a valuable addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-(Trimethylammonio)ethoxy)benzenaminium dibromide | C11H20Br2N2O | CID 91826486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-APC Hydrobromide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2723375#4-apc-hydrobromide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com